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Compound of Interest

Compound Name: 4-Bromo-N,N-diethylaniline

Cat. No.: B181667

Introduction: The Strategic Importance of 4-Bromo-
N,N-diethylaniline in Modern Organic Synthesis

In the landscape of advanced chemical synthesis, 4-Bromo-N,N-diethylaniline (CAS No.
2052-06-4) emerges as a pivotal intermediate, valued for its unique structural attributes and
versatile reactivity. This guide offers an in-depth exploration of its chemical properties,
synthesis, and applications, tailored for researchers, chemists, and professionals in drug
discovery and materials science. The molecule's architecture, featuring a bromine atom para to
an activating diethylamino group on an aromatic scaffold, provides a dual-functionality handle.
The bromine atom serves as an excellent leaving group for carbon-carbon bond formation via
cross-coupling reactions, while the electron-rich aniline ring is primed for electrophilic
substitution and further functionalization. This combination makes it an indispensable building
block in the synthesis of complex molecular targets, ranging from pharmaceuticals to high-
performance dyes.[1] This document will elucidate the core chemical principles that underpin its
utility and provide practical, field-proven insights into its application.

Core Chemical & Physical Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its effective use
in experimental design, particularly for reaction setup, solvent selection, and purification. 4-
Bromo-N,N-diethylaniline is a solid at room temperature with a relatively low melting point. Its
insolubility in water necessitates the use of organic solvents for most synthetic applications.
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Property Value Source(s)
CAS Number 2052-06-4 [2][3]
Molecular Formula C10H14BrN [2]
Molecular Weight 228.13 g/mol [2]
Appearance White to brown solid [3]

Melting Point 32-35°C [4]

Boiling Point 269-271 °C [4]
Solubility Insoluble in water [5]

IUPAC Name 4-bromo-N,N-diethylaniline [2]

Spectroscopic Profile: Structural Elucidation

The structural identity and purity of 4-Bromo-N,N-diethylaniline are unequivocally confirmed
through a combination of spectroscopic techniques. While a publicly available, fully assigned
spectrum is not readily available, its features can be reliably predicted based on its structure
and data from close analogs such as 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-
diethylaniline.[6][7][8]
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Technique

Expected Features

1H NMR

Aromatic Protons: Two doublets in the range of
0 6.5-7.4 ppm, characteristic of a 1,4-
disubstituted (para) benzene ring (AA'BB'
system). The protons ortho to the electron-
donating -NEtz group will be upfield, while the
protons ortho to the bromine will be downfield.
Ethyl Protons: A quartet around 6 3.3 ppm (-
CHz) and a triplet around & 1.1 ppm (-CH3),
showing characteristic splitting from the

adjacent protons.

13C NMR

Aromatic Carbons: Four signals are expected.
The carbon bearing the -NEtz group (C-N) will
be the most downfield (~& 147 ppm). The
carbon bearing the bromine atom (C-Br) will be
significantly upfield (~d 110 ppm). The two sets
of CH carbons will appear in the typical aromatic
region (~& 112-132 ppm). Ethyl Carbons: Two
signals are expected for the ethyl group: -CH2
(~d 44 ppm) and -CHs (~0 12 ppm).

IR Spectroscopy

C-N Stretch: A strong band around 1350 cm~1.
Aromatic C=C Stretch: Medium bands in the
1500-1600 cm~1 region. C-H Stretch (Aromatic):
Peaks just above 3000 cm~1. C-H Stretch
(Aliphatic): Peaks just below 3000 cm~1. C-Br
Stretch: A band in the fingerprint region, typically
500-600 cm~1.

Mass Spectrometry

Molecular lon (M*): A characteristic pair of
peaks at m/z 227 and 229 of nearly equal
intensity (the M* and M+2 peaks), which is the
isotopic signature of a single bromine atom.
Fragmentation: A prominent fragment
corresponding to the loss of a methyl group (M-
15) from one of the ethyl substituents is
expected at m/z 212/214.
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Synthesis Methodology: A Representative Protocol

The synthesis of 4-Bromo-N,N-diethylaniline can be approached via two primary strategic
routes: the bromination of N,N-diethylaniline or the N-alkylation of 4-bromoaniline. The former
is often preferred for its directness. The following protocol is a representative example based
on the well-established bromination of N,N-dialkylanilines.[9][10]

Causality of Experimental Choices:

» Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting aniline
and is unreactive towards bromine. Its acidic nature tempers the reactivity of the highly
activating diethylamino group, reducing the formation of di- or tri-brominated byproducts.[9]

o Temperature Control: The addition of bromine is performed at a controlled temperature.
Bromination is a highly exothermic electrophilic aromatic substitution reaction; uncontrolled
addition can lead to overheating and increased byproduct formation.

o Workup: Dilution with water precipitates the organic product, which is insoluble in the
aqueous medium, providing a simple and efficient initial purification step.[9]

o Recrystallization: Recrystallization from a suitable solvent like ethanol is a classic and
effective method for purifying solid organic compounds, removing any remaining starting
material or isomeric byproducts.

Experimental Protocol: Bromination of N,N-
diethylaniline

e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a
dropping funnel, dissolve N,N-diethylaniline (10.0 g, 67.0 mmol) in 50 mL of glacial acetic
acid.

o Bromine Addition: In the dropping funnel, prepare a solution of bromine (11.2 g, 70.0 mmol,
1.05 eq.) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirring
aniline solution over 30 minutes. Maintain the reaction temperature below 30°C using a
water bath if necessary.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for an
additional 1 hour to ensure the reaction goes to completion.

Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of cold water
while stirring. The crude 4-Bromo-N,N-diethylaniline will precipitate as a solid.

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly
with water to remove residual acetic acid and salts.

Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal
amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath
to maximize crystal formation.

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold
ethanol, and dry under vacuum to yield the final product.
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Workflow for the synthesis of 4-Bromo-N,N-diethylaniline.
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Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-N,N-diethylaniline stems from the distinct reactivity of its two
key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions,
such as the Suzuki and Heck reactions.[11][12] These reactions are cornerstones of modern
organic synthesis, enabling the construction of complex molecular frameworks by forming new
C-C bonds where the bromine atom once was.

e Suzuki Coupling: Reacts with an organoboron reagent (e.g., an arylboronic acid) to form a
biaryl structure. This is invaluable for creating conjugated systems found in many
pharmaceuticals and organic electronics.[12][13]

o Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene, a key
transformation for extending carbon chains and building complex side chains.[11][14]

Causality of Protocol Choices (Suzuki Coupling):

o Catalyst: A palladium(0) species, often generated in situ from a precursor like Pd(PPhs)as, is
essential. The phosphine ligands stabilize the palladium center and facilitate the catalytic
cycle.[12]

o Base: Abase (e.g., K2COs, K3POa) is required to activate the boronic acid, forming a more
nucleophilic boronate species that can undergo transmetalation to the palladium center.[15]

e Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often
used. The organic solvent solubilizes the aryl halide and catalyst, while the agueous phase
dissolves the inorganic base.

Representative Protocol: Suzuki Cross-Coupling

e Setup: To an oven-dried Schlenk flask, add 4-Bromo-N,N-diethylaniline (1.0 mmol), the
desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
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 Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or
Nitrogen) three times.

» Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (8 mL), water (2
mL), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)4, 0.03 mmol, 3 mol%).

o Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the
reaction progress by TLC or GC-MS.

o Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel to obtain the
desired biaryl compound.

Grignard Reagent Formation and Electrophilic
Reactions

The bromine atom can also be converted into a Grignard reagent by reacting with magnesium
metal. This transforms the electrophilic carbon into a potent nucleophile, which can then attack
a wide range of electrophiles, such as esters or carbonates, to form new C-C bonds. This is a
classic and powerful method for synthesizing triarylmethane structures, which are the core of
many common dyes.[16][17]
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Key synthetic pathways for 4-Bromo-N,N-diethylaniline.

Industrial Applications: From Color to Cures

The utility of 4-Bromo-N,N-diethylaniline as a synthetic intermediate is demonstrated in its
application across several industries.

» Dye Synthesis: As an electron-rich aromatic amine, it is a precursor for various dyes. The
diethylamino group acts as a powerful auxochrome, essential for developing deep and
intense colors. Its Grignard reagent is used in the synthesis of triarylmethane dyes like
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Crystal Violet and Malachite Green, which have applications as colorants and antiseptics.[16]
[17]

e Pharmaceuticals: This class of compound is a crucial building block in drug discovery. The
analogous 4-Bromo-N,N-dimethylaniline is a documented key intermediate in the synthesis
of Mifepristone, a significant medication in reproductive health.[9] The ability to easily form
new C-C bonds via cross-coupling allows for the construction of the complex scaffolds
required for biologically active molecules.[1]

o Agrochemicals: The bromoaniline scaffold is present in various herbicides, fungicides, and
insecticides, making its derivatives valuable for the agricultural industry.

Safety, Handling, and Storage

Proper handling of 4-Bromo-N,N-diethylaniline is critical to ensure laboratory safety. It is
classified as an irritant and is harmful if inhaled, ingested, or absorbed through the skin.
Adherence to established safety protocols is mandatory.
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Aspect Guideline Source(s)

Causes skin irritation (H315),
o Causes serious eye irritation
Hazard Classifications ] [2]
(H319), May cause respiratory

irritation (H335).

Chemical-resistant gloves
Personal Protective Equipment  (e.g., nitrile), safety goggles or 3]
(PPE) face shield, lab coat. Use a

respirator if dust is generated.

Use only in a well-ventilated

area or a chemical fume hood.
Handling Avoid creating dust. Wash [3]

hands thoroughly after

handling.

Store in a tightly closed
container in a cool, dry, and

Storage well-ventilated place. Keep [5]
away from strong oxidizing

agents and acids.

Rinse cautiously with water for
several minutes. Remove

First Aid (Eyes) contact lenses, if present and [2]
easy to do. Continue rinsing

and seek medical attention.

Remove contaminated
clothing. Wash skin with plenty

First Aid (Skin) of soap and water. Seek [2]
medical attention if irritation

persists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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